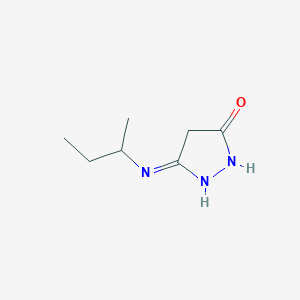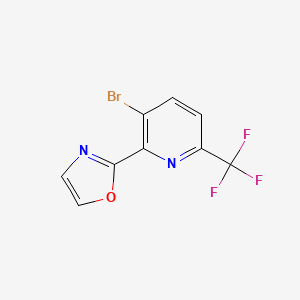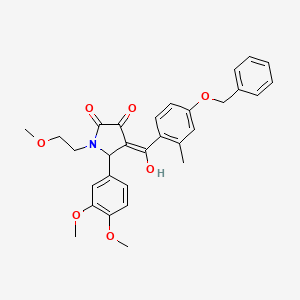![molecular formula C25H32BrOP B12891891 (2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine](/img/structure/B12891891.png)
(2'-Bromo-6-methoxy-[1,1'-biphenyl]-2-yl)dicyclohexylphosphine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is an organophosphorus compound that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structure, which includes a biphenyl backbone substituted with a bromo and methoxy group, and a dicyclohexylphosphine moiety. It is primarily used as a ligand in various catalytic processes, particularly in cross-coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine typically involves the following steps:
Bromination: The starting material, 6-methoxy-[1,1’-biphenyl]-2-yl, undergoes bromination to introduce the bromo group at the 2’ position.
Phosphination: The brominated intermediate is then reacted with dicyclohexylphosphine under suitable conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time to minimize side reactions and maximize the efficiency of the process.
化学反应分析
Types of Reactions
(2’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine undergoes various types of reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles.
Oxidation and Reduction: The phosphine moiety can undergo oxidation to form phosphine oxides.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions due to its ability to stabilize palladium intermediates.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves palladium catalysts, boronic acids, and bases such as potassium carbonate.
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
科学研究应用
(2’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in various catalytic processes, including cross-coupling reactions.
Biology: Investigated for its potential role in protein-ligand interactions and its effects on protein folding.
Medicine: Explored for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Utilized in the synthesis of fine chemicals and materials.
作用机制
The mechanism by which (2’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine exerts its effects is primarily through its role as a ligand in catalytic processes. It stabilizes metal intermediates, facilitating various reactions such as cross-coupling. The molecular targets include palladium complexes, and the pathways involved are typically related to the catalytic cycle of the specific reaction.
相似化合物的比较
Similar Compounds
- 2-(Dicyclohexylphosphino)biphenyl
- 2-Bromo-2’,6’-diisopropoxy-1,1’-biphenyl
Comparison
Compared to similar compounds, (2’-Bromo-6-methoxy-[1,1’-biphenyl]-2-yl)dicyclohexylphosphine is unique due to the presence of both bromo and methoxy groups on the biphenyl backbone. This unique structure imparts distinct electronic and steric properties, making it particularly effective in stabilizing metal intermediates in catalytic processes.
属性
分子式 |
C25H32BrOP |
|---|---|
分子量 |
459.4 g/mol |
IUPAC 名称 |
[2-(2-bromophenyl)-3-methoxyphenyl]-dicyclohexylphosphane |
InChI |
InChI=1S/C25H32BrOP/c1-27-23-17-10-18-24(25(23)21-15-8-9-16-22(21)26)28(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h8-10,15-20H,2-7,11-14H2,1H3 |
InChI 键 |
AEWMYOOHENERGT-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Amino-6-methyl-1H-imidazo[1,2-b]pyrazol-2-ol](/img/structure/B12891812.png)

![4-Methyl-6-phenyl-6H-pyrazolo[4,3-d]isothiazole](/img/structure/B12891825.png)
![2-Methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12891838.png)

![4-(3-(4-Chlorobenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12891854.png)
![N-{[2-(2,3-dimethylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methoxybenzamide](/img/structure/B12891861.png)

![2-(Bromomethyl)-7-cyanobenzo[d]oxazole](/img/structure/B12891875.png)

![(1E)-N'-[5-Ethyl-4-(heptan-4-yl)-1H-pyrazol-3-yl]ethanimidamide](/img/structure/B12891885.png)



